Synthesis Efficiency: Terphenyl Disulfonic Acid (Ammonium Salt Precursor) Achieves a 73% One-Step Yield vs. 20–54% for Tolane and Biphenyl Analogs
The free acid precursor to the ammonium salt — p-terphenyl-4,4′′-disulfonic acid — is obtained in 73% yield via direct sulfonation of terphenyl, representing the highest reported yield among four linear aromatic disulfonic acids synthesized for MOF linker applications . In the same study, 4,4′-biphenyldisulfonic acid required a three-step sequence achieving 54% overall yield, tolane-4,4′-disulfonic acid was obtained in 20% overall yield via Sonogashira coupling, oxidative degradation, and hydrolysis, and bis(4-sulfophenyl)butadiyne was prepared in 30% overall yield via Glaser coupling . The single-step, high-yield sulfonation of the terphenyl backbone directly reduces the cost and complexity of linker production relative to comparators requiring multi-step sequences involving palladium catalysis and thioester intermediates .
| Evidence Dimension | Synthetic yield (overall) for aromatic disulfonic acid linker precursors |
|---|---|
| Target Compound Data | 73% (free acid precursor; single-step direct sulfonation of terphenyl) |
| Comparator Or Baseline | 4,4′-Biphenyldisulfonic acid: 54% (three steps); Tolane-4,4′-disulfonic acid: 20% (three steps); Bis(4-sulfophenyl)butadiyne: 30% (two steps) |
| Quantified Difference | 19 to 53 absolute percentage points higher yield vs. comparators; single-step vs. 2–3 synthetic steps |
| Conditions | Synthesis (2011) study: direct sulfonation with oleum; all reactions characterized by ¹H/¹³C NMR, IR, and elemental analysis |
Why This Matters
Higher synthetic efficiency and fewer steps translate into lower procurement cost and greater scalability for multi-gram to kilogram MOF linker production.
